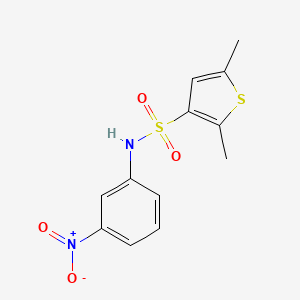

![molecular formula C22H30N4O B5519094 9-[(4-甲基-1H-咪唑-2-基)甲基]-2-(2-苯乙基)-2,9-二氮杂螺[5.5]十一烷-3-酮](/img/structure/B5519094.png)

9-[(4-甲基-1H-咪唑-2-基)甲基]-2-(2-苯乙基)-2,9-二氮杂螺[5.5]十一烷-3-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones, including the molecule , involves several key steps that allow for the introduction of various substituents to the core structure. These steps typically include the preparation of spirolactam rings through methods such as Michael addition, Claisen condensation, and spirocyclization. The efficiency of these synthetic routes has been demonstrated in the production of compounds with significant antihypertensive activity, among other pharmacological effects (Clark et al., 1983).

Molecular Structure Analysis

The molecular structure of diazaspiro[5.5]undecane derivatives, including the target molecule, is characterized by the presence of a diazaspiro framework that integrates nitrogen atoms within a bicyclic system. Crystal structure analysis, such as X-ray diffraction, has been employed to elucidate the geometric parameters, confirming the triclinic, P-1 space group in related compounds. This structural information is critical for understanding the molecule's interaction with biological targets (Zeng, Wang, & Zhang, 2021).

Chemical Reactions and Properties

Diazaspiro[5.5]undecane derivatives undergo various chemical reactions that enable the modification of their structure and the introduction of functional groups. These reactions include but are not limited to, Michael addition, Claisen condensation, and reactions with electrophiles to produce spirocyclic adducts or derivatives with different substituents. The chemical properties of these compounds are influenced by the nature of the substituents and the core diazaspiro framework, impacting their biological activity and pharmacological profile (Cordes et al., 2013).

Physical Properties Analysis

The physical properties of 9-[(4-methyl-1H-imidazol-2-yl)methyl]-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one and related compounds, such as solubility, melting point, and crystal structure, are essential for their application in medicinal chemistry. These properties are determined through experimental studies involving spectroscopy, crystallography, and thermodynamic analyses. The solubility and stability of these compounds can influence their bioavailability and pharmacokinetic profile (Aggarwal, Vij, & Khurana, 2014).

Chemical Properties Analysis

The chemical properties of diazaspiro[5.5]undecane derivatives are closely related to their structural features. The presence of nitrogen atoms within the spirocyclic framework confers basicity, while the inclusion of substituents like the 4-methyl-1H-imidazol-2-yl group can introduce specific chemical reactivities. These properties are crucial for the molecule's pharmacological actions, as they determine the interaction with biological targets and enzymes. The chemical reactivity and stability under physiological conditions are fundamental aspects for the development of therapeutically relevant compounds (Yang et al., 2008).

科学研究应用

抗高血压潜力研究表明,与指定化合物在结构上相似的1-氧杂-4,9-二氮杂螺[5.5]十一烷-3-酮衍生物已被探索其抗高血压特性。具体而言,在自发性高血压大鼠中测试时,这些化合物通过外周α1-肾上腺素受体阻滞显示出降低血压的显著活性。这表明相关化合物在高血压治疗中具有潜在应用 (Clark等人,1983).

在杂环化学中的合成效用该化合物及其类似物在含氮螺杂环的合成中具有效用。一种高效的无催化剂合成方法涉及双迈克尔加成反应,突出了该化合物在创建结构复杂且功能多样的杂环中的作用。这些合成途径以高产率和短反应时间而著称,证明了该化合物在药物化学和药物设计中的重要性 (Aggarwal等人,2014).

在趋化因子介导疾病治疗中的作用3,9-二氮杂螺[5.5]十一烷的衍生物,例如与指定化合物在结构上相关的衍生物,已被确认为CCR8拮抗剂。提出将这些化合物用于治疗趋化因子介导的疾病,特别是哮喘、慢性阻塞性肺病和鼻炎等呼吸道疾病。这一应用强调了该化合物在调节免疫反应和治疗炎症性疾病中的治疗潜力 (彼得·诺曼博士,2007).

晶体结构和热力学性质研究还深入探讨了二氮杂螺化合物的晶体结构和热力学性质。该研究提供了对分子和电子结构的见解,为进一步探索该化合物的物理性质和在材料科学中的潜在应用奠定了基础 (曾等人,2021).

药理学探索此外,药理学研究评估了与指定分子在结构上相关的螺环哌嗪盐化合物的抗伤害感受作用。此类研究揭示了显着的抗伤害感受作用,表明在不影响运动协调、自发活动或体温的情况下在疼痛管理中具有潜在应用。这突出了该化合物在开发具有特定受体靶标相互作用的新型镇痛药中的潜力 (岳等人,2007).

作用机制

安全和危害

属性

IUPAC Name |

9-[(5-methyl-1H-imidazol-2-yl)methyl]-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N4O/c1-18-15-23-20(24-18)16-25-13-10-22(11-14-25)9-7-21(27)26(17-22)12-8-19-5-3-2-4-6-19/h2-6,15H,7-14,16-17H2,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCNKQRMFUCULTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N1)CN2CCC3(CCC(=O)N(C3)CCC4=CC=CC=C4)CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl 4-methylbenzoate](/img/structure/B5519011.png)

![1-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}-2,3-dimethyl-1H-indole](/img/structure/B5519023.png)

![2-(3-methyl-1,2,4-oxadiazol-5-yl)-1-[(3-methyl-5-propyl-1-benzofuran-2-yl)carbonyl]piperidine](/img/structure/B5519025.png)

![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B5519033.png)

![ethyl 4-{[3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5519039.png)

![5-(4-methylphenyl)-4-[(4-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5519043.png)

![(1R*,5R*)-6-(2-methoxyisonicotinoyl)-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5519066.png)

![N-[2-(butyrylamino)phenyl]-4-isopropoxybenzamide](/img/structure/B5519082.png)

![N-methyl-4-[(methylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5519093.png)

![5,6-dimethyl-3-[2-oxo-2-(1-piperidinyl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5519102.png)

![(3R*,4R*)-4-amino-1-[3-(benzylthio)propanoyl]piperidin-3-ol](/img/structure/B5519106.png)